2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c1-23-12-6-4-5-11(9-12)19-15(22)10-24-17-20-16(21-25-17)13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAPPMUGJZCXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like amines or ethers.
Scientific Research Applications
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in areas like antimicrobial and anticancer treatments.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A systematic comparison with analogous compounds highlights key structural and functional differences:
Substituent Effects on Thiadiazole Core
- Compound 26 (2-cyano-N-[3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide): Thiadiazole substitution: 3,4-Dichlorophenyl vs. 2-chlorophenyl in the target compound. Acetamide group: Cyano (-CN) substituent vs. 3-methoxyphenyl. Activity: Acts as a c-Abl kinase activator . The dichlorophenyl group enhances lipophilicity and target binding compared to the mono-chlorinated analog, but may reduce solubility.
Compound (2-((4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl)sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide):
- Core heterocycle : 1,2,4-Triazole vs. thiadiazole.
- Substituents : Trifluoromethylphenyl group (strong electron-withdrawing) vs. 3-methoxyphenyl (electron-donating).
- Implications : The trifluoromethyl group may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the methoxy group .
Acetamide-Linked Anti-Exudative Agents
- Anti-exudative acetamides (): Structure: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives. Activity: Comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg.
Chalcone-Acetamide Hybrids
- Chalcone derivatives (): Structure: 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide. Activity: Not explicitly stated but inferred to involve anti-inflammatory or kinase modulation. Comparison: The thiadiazole core in the target compound offers greater conformational rigidity than the flexible acryloyl group in chalcones, possibly improving target specificity .
Key Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Property | Target Compound | Compound 26 | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~405.9 | ~368.2 | ~538.5 |
| Calculated logP | ~3.2 | ~4.1 | ~4.8 |
| Hydrogen Bond Acceptors | 5 | 5 | 7 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
Research Findings and Implications
- Methoxy vs. Cyano: The 3-methoxyphenyl group improves water solubility compared to cyano-substituted analogs but may reduce membrane permeability due to increased polarity .
- Thiadiazole vs. Triazole : Thiadiazole cores generally exhibit higher metabolic stability than triazoles, as seen in comparisons with and compounds .
Biological Activity
The compound 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has been widely studied for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole moiety is known for its broad spectrum of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Anticonvulsant
- Antidiabetic
These activities are attributed to the structural features of the thiadiazole ring which facilitate interactions with various biological targets .
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as effective anticancer agents. The compound has shown promising cytotoxic effects against several human cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The results indicated that compounds with a chlorophenyl group exhibited significant cytotoxicity, particularly against the A431 cell line. The mechanism involved the induction of apoptosis through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .
-
Mechanisms of Action :
- The compound was found to inhibit the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. This inhibition suggests a potential pathway through which the compound could exert its anticancer effects by limiting tumor blood supply .
- In Vivo Studies :
Comparative Biological Activity Table
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A431 | 9 | Apoptosis induction via Bax/Bcl-2 modulation |
| Compound 9e (related derivative) | A431 | 8 | VEGFR-2 inhibition |
| Compound 3g (similar scaffold) | MDA-MB-231 (breast cancer) | 9 | Antiproliferative effects |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Prior to use, conduct a risk assessment based on its structural analogs (e.g., explosive, toxic, or aquatic hazards). Use fume hoods for synthesis steps involving volatile intermediates, and store the compound in airtight containers away from moisture and heat . In case of accidental exposure, follow standardized first-aid measures: flush eyes with water for ≥15 minutes, remove contaminated clothing, and seek medical evaluation of skin irritation .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze aromatic proton environments (e.g., 2-chlorophenyl vs. 3-methoxyphenyl groups).
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns of the thiadiazole and acetamide moieties.
- X-ray Crystallography : Resolve spatial arrangement of the sulfanyl linker and confirm stereoelectronic effects .
Q. What synthetic routes are reported for analogous thiadiazole-acetamide derivatives?
- Methodological Answer : Use intermolecular condensation of chlorinated precursors (e.g., 2-chloro-N-phenylacetamide) with thiol-containing heterocycles under basic conditions. Optimize reaction time and temperature to prevent thiadiazole ring degradation. Purify via column chromatography using ethyl acetate/hexane gradients .
Advanced Research Questions
Q. How can computational methods enhance reaction design for synthesizing this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states in sulfanyl-group incorporation. Use reaction path search algorithms to predict optimal conditions (e.g., solvent polarity, catalyst selection) and reduce trial-and-error experimentation. Validate predictions with small-scale kinetic studies .
Q. What strategies address contradictions in bioactivity data across studies?
- Methodological Answer :
- Statistical DOE (Design of Experiments) : Use factorial designs to isolate variables (e.g., purity, solvent residues) affecting bioassay results .
- Multi-technique validation : Cross-reference cytotoxicity data (e.g., MTT assays) with computational docking studies to confirm target binding specificity .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer : Systematically modify substituents:
- Thiadiazole ring : Replace 2-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity.
- Acetamide linker : Introduce methyl groups to improve metabolic stability.
- 3-Methoxyphenyl : Test demethylated analogs for solubility vs. potency trade-offs. Validate changes using in vitro enzyme inhibition assays (e.g., COX-2 or kinase targets) .
Q. What methodologies resolve low yields in scale-up synthesis?
- Methodological Answer :
- Process Control : Implement inline PAT (Process Analytical Technology) to monitor reaction progress and adjust parameters in real time (e.g., pH, temperature).
- Membrane Separation : Use nanofiltration to remove byproducts during workup, improving purity without repetitive crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
